molecular formula C24H29ClO7 B1666928 Bexagliflozin CAS No. 1118567-05-7

Bexagliflozin

Cat. No. B1666928
CAS RN: 1118567-05-7
M. Wt: 464.9 g/mol
InChI Key: BTCRKOKVYTVOLU-MLYSRARTSA-N
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Description

Bexagliflozin is an antidiabetic medication used to improve glycemic control in adults with type 2 diabetes . It works in the kidneys to prevent the absorption of glucose (blood sugar), which helps lower the blood sugar level .


Synthesis Analysis

Bexagliflozin is a highly selective human SGLT2 inhibitor of the benzyl benzene C-glycoside class . An industrially feasible and economically viable process for the preparation of Bexagliflozin has been described in patent WO2018207113A1 .


Molecular Structure Analysis

Bexagliflozin has a molecular formula of C24H29ClO7 and an average mass of 464.936 Da .


Chemical Reactions Analysis

Bexagliflozin is a highly selective human SGLT2 inhibitor of the benzyl benzene C-glycoside class, having a 2435-fold selectivity for SGLT2 in comparison to SGLT1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bexagliflozin include a density of 1.4±0.1 g/cm3, a boiling point of 671.0±55.0 °C at 760 mmHg, and a molar refractivity of 119.0±0.4 cm3 .

Scientific Research Applications

Treatment of Type 2 Diabetes

Bexagliflozin is an orally administered potent inhibitor of sodium–glucose transporter 2 (SGLT-2) and is being developed for the treatment of type 2 diabetes (T2D) . It received its first approval in the USA in January 2023 for use as an adjunct to diet and exercise to improve glycaemic control in adults with T2D .

Essential Hypertension

Bexagliflozin is also being developed for the treatment of essential hypertension . The mechanism of action of SGLT-2 inhibitors is independent of β-cell function and insulin secretion, making them useful in patients with long-term T2D .

Weight Loss and Antihypertensive Benefits

SGLT-2 inhibitors, including Bexagliflozin, are associated with weight loss and antihypertensive benefits . They have a lower hypoglycaemic risk than insulin and sulfonylureas .

Adjunct to Metformin

The combination of Bexagliflozin and metformin was found to be noninferior to the combination of glimepiride and metformin in terms of the primary endpoint, according to a 96-week, randomized, double-blind, multinational phase III study .

Cardiovascular Health

A study showed that Bexagliflozin produced clinically meaningful and statistically significant improvement in measures of cardiovascular health in a population of diabetic adults inadequately controlled by metformin alone .

Chronic Kidney Disease (CKD)

SGLT2 inhibitors offer potential benefits to patients with diabetes and CKD, but their effectiveness may be diminished with decreased kidney function . The safety and effectiveness of Bexagliflozin in patients with type 2 diabetes and CKD is being evaluated .

Mechanism of Action

Safety and Hazards

Bexagliflozin may cause ketoacidosis, a serious, potentially life-threatening condition. It may also cause serious side effects such as an increased incidence for surgery to remove parts of the legs or feet, decreases in blood pressure due to excessive loss of water and sodium from the body, serious infections in the genital region, very low blood sugar levels when used in combination with insulin or medications that increase insulin in the body, and serious urinary tract infections .

properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCRKOKVYTVOLU-SJSRKZJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bexagliflozin

CAS RN

1118567-05-7
Record name Bexagliflozin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bexagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BEXAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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